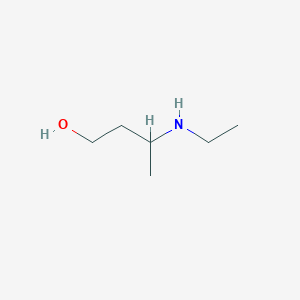
(2-Aminoethyl)(pyridin-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl)(pyridin-2-ylmethyl)amine, abbreviated as AEPMA, is an organic compound that is widely used in many scientific research applications. It is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in many natural products. AEPMA is used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
1. Synthesis of Complexes and Ligands
(2-Aminoethyl)(pyridin-2-ylmethyl)amine plays a crucial role in the synthesis of various chemical complexes. For instance, it is involved in the formation of Cu(II) complexes of Schiff base ligands derived from unsymmetrical tripodal amines, showing interesting structural properties and theoretical insights into their formation and stability (Keypour et al., 2015).
2. Coordination Polymers and Helical Structures
This compound is also significant in constructing helical silver(I) coordination polymers. The self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including variants of (2-Aminoethyl)(pyridin-2-ylmethyl)amine, results in the formation of helical chains, which have been characterized by various analytical methods (Zhang et al., 2013).
3. Metal-Ligand Complexes for Sensing Applications
The compound is used to create metal-ligand complexes that act as sensors. For example, a study described the synthesis and characterization of a ligand and its copper(II) complex, which acted as a fluorescent sensor for dopamine, showcasing the potential of (2-Aminoethyl)(pyridin-2-ylmethyl)amine derivatives in sensing applications (Khattar & Mathur, 2013).
4. Catalysis and Organic Synthesis
This chemical is also pivotal in catalysis and organic synthesis. For instance, its derivatives have been used in the multi-component tether catalysis synthesis of highly functionalized pyrroles, demonstrating its versatility in facilitating complex organic reactions (Li et al., 2019).
5. Molecular Structures and Magnetic Properties
Another research area involves studying the molecular structures and magnetic properties of metal complexes formed with (2-Aminoethyl)(pyridin-2-ylmethyl)amine derivatives. Such studies provide insights into the coordination chemistry and potential applications of these complexes (Wu et al., 2004).
Propriétés
IUPAC Name |
N'-(pyridin-2-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,4,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOSYYPULNBONK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506555 |
Source


|
| Record name | N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(pyridin-2-ylmethyl)amine | |
CAS RN |
20947-95-9 |
Source


|
| Record name | N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)(pyridin-2-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)










![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
